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molecular formula C12H22O4S B8303170 Ethyl 2-(cyclohexylsulfonyl)-2-methylpropanoate

Ethyl 2-(cyclohexylsulfonyl)-2-methylpropanoate

Cat. No. B8303170
M. Wt: 262.37 g/mol
InChI Key: AEWOHNVPSAKCEA-UHFFFAOYSA-N
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Patent
US08829034B2

Procedure details

To a solution of 3.47 g (13.2 mmol) of 2-cyclohexanesulfonyl-2-methyl-propionic acid ethyl ester in THF/water (4/1, 50 mL) were added 1.11 g (26.4 mmol) of lithium hydroxide monohydrate. The reaction was stirred at room temperature for 18 h. The reaction was further diluted with water (20 mL) and then washed with DCM (2×15 mL). The basic aqueous layer was cooled in an ice bath and then acidified with 1M aqueous HCl solution to pH 2. The acidic aqueous layer was extracted with DCM (3×20 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and filtered. Concentration of the filtrate under reduced pressure afforded 2.96 g of 2-cyclohexanesulfonyl-2-methyl-propionic acid.
Quantity
3.47 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[C:5]([S:8]([CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)(=[O:10])=[O:9])([CH3:7])[CH3:6])C.O.[OH-].[Li+]>C1COCC1.O.O>[CH:11]1([S:8]([C:5]([CH3:7])([CH3:6])[C:4]([OH:17])=[O:3])(=[O:10])=[O:9])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
3.47 g
Type
reactant
Smiles
C(C)OC(C(C)(C)S(=O)(=O)C1CCCCC1)=O
Name
lithium hydroxide monohydrate
Quantity
1.11 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with DCM (2×15 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The basic aqueous layer was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The acidic aqueous layer was extracted with DCM (3×20 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCC1)S(=O)(=O)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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